molecular formula C18H16N4O2 B12727365 4,5,6,7-Tetrahydro-6,7-diphenylisoxazolo(4,5-d)pyrimidine-3-carboxamide CAS No. 165611-07-4

4,5,6,7-Tetrahydro-6,7-diphenylisoxazolo(4,5-d)pyrimidine-3-carboxamide

Cat. No.: B12727365
CAS No.: 165611-07-4
M. Wt: 320.3 g/mol
InChI Key: GQGPRLSWFWAKRH-UHFFFAOYSA-N
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Description

4,5,6,7-Tetrahydro-6,7-diphenylisoxazolo(4,5-d)pyrimidine-3-carboxamide is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields, including medicinal chemistry and materials science. This compound is characterized by a bicyclic structure that includes an isoxazole ring fused to a pyrimidine ring, with phenyl groups attached at the 6 and 7 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,6,7-tetrahydro-6,7-diphenylisoxazolo(4,5-d)pyrimidine-3-carboxamide typically involves the cyclization of 4-amino-3-phenylisoxazole-5-carboxamides and ethyl 4-[(ethoxymethylene)amino]-3-phenylisoxazole-5-carboxylates . The key steps in the synthesis include:

    Formation of the isoxazole ring: This is achieved through the reaction of appropriate precursors under controlled conditions.

    Cyclization: The cyclization step involves the formation of the fused bicyclic structure, which is facilitated by specific catalysts and reaction conditions.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

4,5,6,7-Tetrahydro-6,7-diphenylisoxazolo(4,5-d)pyrimidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups attached to the bicyclic structure.

    Substitution: The phenyl groups and other substituents can be replaced with different functional groups through substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts that facilitate substitution reactions. The specific conditions, such as temperature, solvent, and reaction time, are optimized based on the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially unique properties.

Scientific Research Applications

4,5,6,7-Tetrahydro-6,7-diphenylisoxazolo(4,5-d)pyrimidine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism by which 4,5,6,7-tetrahydro-6,7-diphenylisoxazolo(4,5-d)pyrimidine-3-carboxamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets with high affinity, potentially modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Compounds similar to 4,5,6,7-tetrahydro-6,7-diphenylisoxazolo(4,5-d)pyrimidine-3-carboxamide include:

Uniqueness

What sets this compound apart is its specific arrangement of the isoxazole and pyrimidine rings, along with the phenyl substituents. This unique structure may confer distinct biological activities and chemical properties, making it a valuable compound for further research and development.

Properties

CAS No.

165611-07-4

Molecular Formula

C18H16N4O2

Molecular Weight

320.3 g/mol

IUPAC Name

6,7-diphenyl-5,7-dihydro-4H-[1,2]oxazolo[4,5-d]pyrimidine-3-carboxamide

InChI

InChI=1S/C18H16N4O2/c19-18(23)15-14-17(24-21-15)16(12-7-3-1-4-8-12)22(11-20-14)13-9-5-2-6-10-13/h1-10,16,20H,11H2,(H2,19,23)

InChI Key

GQGPRLSWFWAKRH-UHFFFAOYSA-N

Canonical SMILES

C1NC2=C(C(N1C3=CC=CC=C3)C4=CC=CC=C4)ON=C2C(=O)N

Origin of Product

United States

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